5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine
CAS No.: 1159976-97-2
Cat. No.: VC0029059
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.661
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159976-97-2 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.661 |
| IUPAC Name | (4-chloro-5,6-dimethylpyridin-3-yl)methyl acetate |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-6-7(2)12-4-9(10(6)11)5-14-8(3)13/h4H,5H2,1-3H3 |
| Standard InChI Key | FIVAPJHOKMWRGZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CN=C1C)COC(=O)C)Cl |
Introduction
Chemical Identity and Physical Properties
5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is categorized as a substituted pyridine derivative bearing multiple functional groups that contribute to its chemical reactivity and physical properties. The compound is formally identified by its CAS registry number 1159976-97-2, providing a unique identifier for this specific molecular entity. According to IUPAC nomenclature, this compound is systematically named as (4-chloro-5,6-dimethylpyridin-3-yl)methyl acetate, which precisely describes its structural arrangement. The molecular structure features a pyridine core with methyl groups at the 2 and 3 positions (or 5 and 6 positions in alternative numbering systems), a chlorine atom at position 4, and an acetoxymethyl group at position 5, creating a multifunctional scaffold with various reactive sites.
The standard representation of this compound includes its molecular formula C10H12ClNO2, which indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. For computational chemistry and database purposes, the compound can be represented by its Standard InChI notation: InChI=1S/C10H12ClNO2/c1-6-7(2)12-4-9(10(6)11)5-14-8(3)13/h4H,5H2,1-3H3, and its corresponding InChIKey: FIVAPJHOKMWRGZ-UHFFFAOYSA-N. Additionally, the compound's structure can be expressed using SMILES notation as CC1=C(C(=CN=C1C)COC(=O)C)Cl, which provides a linear text representation of the molecular structure.
Physical and Chemical Characteristics
From a chemical perspective, the pyridine core of this compound imparts aromatic character, while the various substituents influence its reactivity patterns. The nitrogen atom in the pyridine ring typically exhibits weak basicity due to its participation in the aromatic π-system. The presence of the chlorine atom at position 4 introduces an electron-withdrawing effect, which would likely enhance the electrophilicity of certain positions on the ring, particularly positions 2 and 6. The acetoxymethyl group at position 5 provides a handle for further functionalization through reactions like hydrolysis, transesterification, or nucleophilic substitution, making this compound versatile in synthetic applications.
Analytical Methods and Characterization
The characterization of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine would typically involve a combination of spectroscopic, chromatographic, and physical methods to confirm its identity and assess its purity. Nuclear magnetic resonance (NMR) spectroscopy would be particularly informative, with 1H-NMR providing information on the proton environments and 13C-NMR confirming the carbon framework. In the 1H-NMR spectrum, one would expect to observe signals for the single aromatic proton at position 6, the methylene protons of the acetoxymethyl group, and three sets of methyl protons (two from the ring substituents and one from the acetate group), each with characteristic chemical shifts and coupling patterns. Similarly, the 13C-NMR spectrum would show signals for all ten carbon atoms in the molecule, including distinctive resonances for the carbonyl carbon of the acetate group and the various carbons of the pyridine ring influenced by their proximity to the nitrogen and other substituents.
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound. Under electron impact (EI) ionization, one might expect to observe the molecular ion peak at m/z 213 (M+) corresponding to the molecular formula C10H12ClNO2, along with fragment ions resulting from the loss of the acetate group (m/z 153), or other structural components. The presence of chlorine would result in a characteristic isotopic pattern due to the natural abundance of 35Cl and 37Cl isotopes, providing additional confirmation of the structure. High-resolution mass spectrometry (HRMS) would provide more precise mass measurements that could be compared with calculated values to confirm the molecular formula.
Chromatographic Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC), would be valuable for assessing the purity of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine and separating it from potential impurities or reaction byproducts. The choice between HPLC and GC would depend on factors such as the thermal stability of the compound, its volatility, and the nature of the impurities to be separated. HPLC analysis might employ a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile or methanol, potentially with the addition of a buffer to control the ionization state of the pyridine nitrogen. Detection could be achieved using ultraviolet (UV) absorption, typically at wavelengths where the pyridine ring shows strong absorption (around 260-280 nm).
For GC analysis, the compound would need to be sufficiently volatile and thermally stable. A capillary column with a non-polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane) might be suitable, with flame ionization detection (FID) or mass spectrometric detection for identification and quantification. The retention time or retention index of the compound could be compared with those of authentic standards or predicted values based on structural features to aid in identification. Both HPLC and GC methods would typically require validation to ensure their reliability for quantitative analysis, including parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.
Spectroscopic Identification
Infrared (IR) spectroscopy would provide valuable information about the functional groups present in 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine. Characteristic absorption bands would include the C=O stretching of the acetate group (typically around 1720-1740 cm-1), C=N and C=C stretching vibrations of the pyridine ring (approximately 1580-1600 cm-1 and 1400-1500 cm-1, respectively), C-H stretching of the methyl and methylene groups (around 2900-3000 cm-1), and potentially a C-Cl stretching band (approximately 600-800 cm-1). The pattern and intensities of these absorption bands would provide a spectroscopic fingerprint useful for compound identification.
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